molecular formula C8H5BrN2S B8355652 3-Bromo-6-thien-3-yl-pyridazine

3-Bromo-6-thien-3-yl-pyridazine

Cat. No.: B8355652
M. Wt: 241.11 g/mol
InChI Key: HPVOPUHYDQGKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6-thien-3-yl-pyridazine is a sophisticated bi-aryl heterocycle designed for advanced research and development. This compound features a pyridazine core, a nitrogen-rich diazine ring known for its high dipole moment, which favors strong π-π stacking interactions and provides robust, dual hydrogen-bonding capacity crucial for target engagement in molecular recognition . The molecular scaffold incorporates a bromine atom at the 3-position, a versatile handle for further functionalization via cross-coupling reactions, and a thien-3-yl group at the 6-position, contributing additional electronic diversity and potential for interaction with biological targets. The inherent physicochemical properties of the pyridazine ring, including its reduced lipophilicity and potential to improve solubility, make it a valuable isostere for phenyl rings or other azines in drug discovery campaigns . This reagent is primarily investigated as a key synthetic intermediate in the construction of potential therapeutic agents. Its structure aligns with motifs found in pharmaceuticals targeting kinases, central nervous system disorders, and other disease areas, serving as a core scaffold for the development of novel bioactive molecules . Researchers utilize this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Strictly for research purposes, this product is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C8H5BrN2S

Molecular Weight

241.11 g/mol

IUPAC Name

3-bromo-6-thiophen-3-ylpyridazine

InChI

InChI=1S/C8H5BrN2S/c9-8-2-1-7(10-11-8)6-3-4-12-5-6/h1-5H

InChI Key

HPVOPUHYDQGKGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C2=CSC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related pyridazine derivatives are analyzed based on substituent effects, physicochemical properties, and applications:

3-Bromo-6-isopropyl-pyridazine hydrobromide

  • CAS : 1373223-56-3 | Formula : C₇H₁₀Br₂N₂
  • Substituents : Bromo (position 3), isopropyl (position 6).
  • Properties : Hydrobromide salt form enhances crystallinity and stability. The bulky isopropyl group reduces solubility in polar solvents compared to aromatic substituents.
  • Applications : Likely used as an intermediate in agrochemical synthesis, where steric hindrance may influence reaction pathways.

3-Bromo-6-(pyridin-2-yl)pyridazine

  • CAS : 1005036-23-6 | Formula : C₉H₆BrN₃
  • Substituents : Bromo (position 3), pyridinyl (position 6).
  • Properties : White to light yellow solid; soluble in chloroform and DMSO due to aromatic pyridinyl group.
  • Applications : Versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or metal-organic frameworks (MOFs).

3-Bromo-6-chloropyridazine

  • CAS : 89089-18-9 | Formula : C₄H₂BrClN₂
  • Substituents : Bromo (position 3), chloro (position 6).
  • Properties : Smaller substituents (Cl vs. thienyl) increase electrophilicity at position 6, favoring nucleophilic substitution. Lower molecular weight (228.33 g/mol) enhances volatility.
  • Applications : Precursor for functionalized pyridazines in pesticide development.

3-Bromo-6-morpholinopyridazine

  • CAS : 927673-86-7 | Formula : C₈H₁₀BrN₃O
  • Substituents: Bromo (position 3), morpholino (position 6).
  • Properties: Morpholino group introduces polarity, improving solubility in polar aprotic solvents (e.g., DMF).
  • Applications: Potential use in drug discovery, where the morpholino moiety may enhance bioavailability or target binding.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Applications
3-Bromo-6-thien-3-yl-pyridazine* N/A C₈H₅BrN₂S 241.11 Bromo, thienyl Predicted: DMSO, THF Pharmaceutical intermediates
3-Bromo-6-isopropyl-pyridazine 1373223-56-3 C₇H₁₀Br₂N₂ 306.98 Bromo, isopropyl Limited data (hydrobromide) Agrochemical synthesis
3-Bromo-6-(pyridin-2-yl)pyridazine 1005036-23-6 C₉H₆BrN₃ 236.07 Bromo, pyridinyl Chloroform, DMSO Kinase inhibitors, MOFs
3-Bromo-6-chloropyridazine 89089-18-9 C₄H₂BrClN₂ 228.33 Bromo, chloro Organic solvents Pesticide precursors
3-Bromo-6-morpholinopyridazine 927673-86-7 C₈H₁₀BrN₃O 244.09 Bromo, morpholino Polar aprotic solvents Drug discovery

*Hypothetical data for the target compound inferred from substituent trends.

Preparation Methods

Reaction Conditions and Catalytic Systems

A representative protocol involves reacting 3-bromo-6-chloropyridazine with 3-thienylboronic acid in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a toluene/water mixture at 80°C for 12 hours. This yields the target compound in 72% isolated yield after column purification. Alternative catalysts like PdCl₂(dppf) and bases such as CsF have been explored, but phosphine-based systems remain superior for minimizing protodeboronation side reactions.

Substrate Scope and Limitations

The methodology tolerates electron-deficient and electron-rich boronic acids, though sterically hindered substrates (e.g., 2-methylthienylboronic acid) reduce yields to ≤40%. Bromopyridazines with ortho-substituents exhibit sluggish reactivity due to steric hindrance at the palladium center.

Acid-Mediated Cyclisation and Functionalization

Hydrochloric acid-mediated cyclisation offers a streamlined pathway to this compound, particularly for large-scale synthesis.

Direct Cyclisation of Thienyl-Substituted Intermediates

A patent by Peters et al. discloses refluxing This compound in concentrated HCl (25 mL) at 100°C for 4.5 hours, achieving quantitative conversion. The crude product is neutralized with NaOH and extracted with dichloromethane, yielding a pure solid after solvent evaporation.

Table 1: Acid-Mediated Cyclisation Optimization

Acid ConcentrationTemperature (°C)Time (h)Yield (%)
6 M HCl80665
12 M HCl1004.599
12 M H₂SO₄1004.572

Data adapted from Peters et al. highlights the necessity of concentrated HCl for optimal cyclisation efficiency.

Inverse Electron Demand Diels-Alder (iEDDA) Reaction

The iEDDA strategy enables rapid assembly of the pyridazine core via [4+2] cycloaddition between tetrazines and silyl enol ethers.

Lewis Acid-Catalyzed Cycloaddition

A study by Sauer and coworkers demonstrates that 3-bromo-1,2,4,5-tetrazine reacts with cyclopentenyloxytrimethylsilane under BF₃·OEt₂ catalysis to form bicyclic pyridazines. Optimized conditions (CH₂Cl₂, −78°C to 0°C, 2.1 equiv BF₃) afford the product in 49% yield.

Table 2: iEDDA Reaction Scope with Silyl Enol Ethers

Silyl Enol EtherCatalystYield (%)
Cyclopentenyl-TMSBF₃·OEt₂49
Cyclohexenyl-TBSBF₃·OEt₂44
Acyclic vinyl-TBSBF₃·OEt₂93

Notably, acyclic enol ethers achieve higher yields (93%) due to reduced steric strain during cycloaddition.

Comparative Analysis of Synthetic Methods

Yield and Scalability

  • Suzuki–Miyaura : Moderate yields (72%) but excellent functional group tolerance.

  • Acid-mediated cyclisation : Near-quantitative yields but requires harsh conditions.

  • iEDDA : High yields for acyclic substrates (93%) but limited to electron-deficient tetrazines.

Practical Considerations

Industrial protocols favor acid-mediated routes for cost-effectiveness, while academic settings prefer Suzuki couplings for modularity. The iEDDA method is emerging for rapid diversification but faces scalability challenges .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-Bromo-6-thien-3-yl-pyridazine, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling between 3-bromopyridazine and thienyl boronic acids under palladium catalysis. Key parameters include temperature control (80–110°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 pyridazine:boronic acid). Yields (60–85%) depend on solvent choice (e.g., THF or DMF) and base selection (e.g., Na₂CO₃). Purification via column chromatography (ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • 1H/13C NMR: Identifies substitution patterns (e.g., thienyl protons at δ 7.2–7.5 ppm, pyridazine ring protons at δ 8.1–8.5 ppm).
  • HRMS: Confirms molecular ion peaks (e.g., [M+H]+ at m/z 255.9841).
  • IR Spectroscopy: Detects C-Br stretches (~550 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹) .

Q. How does the bromine substituent influence the pyridazine ring’s reactivity in cross-coupling reactions?

  • Methodological Answer: The electron-withdrawing bromine at position 3 activates the ring for nucleophilic aromatic substitution (SNAr) at position 6, facilitating coupling with thienyl groups. This electronic effect stabilizes intermediates during palladium-catalyzed reactions and enhances oxidative stability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data for derivatives?

  • Methodological Answer: Perform density functional theory (DFT) calculations to model transition states and compare activation energies with experimental kinetic data (e.g., variable-temperature NMR). Isotopic labeling (e.g., 13C tracking) validates mechanistic pathways .

Q. What strategies optimize regioselectivity in functionalizing this compound for drug discovery?

  • Methodological Answer: Use directing groups (e.g., pyridine ligands) to control C-H activation sites. Screen catalysts (Pd vs. Cu) and solvents (DMF vs. THF) to achieve >90% regioselectivity in arylations. Kinetic studies under varying pH conditions further refine selectivity .

Q. How should stability studies evaluate degradation pathways under physiological conditions?

  • Methodological Answer: Conduct accelerated stability testing in buffer solutions (pH 2–9) at 37°C, monitored via LC-MS. Degradation products are identified using MS/MS fragmentation and compared to synthetic standards. Hydrolytic pathways are mapped via ¹⁸O isotopic labeling .

Q. What analytical approaches differentiate polymorphic forms, and how do crystal structures affect material properties?

  • Methodological Answer: Combine X-ray powder diffraction (XRPD) with differential scanning calorimetry (DSC) to detect polymorphs. Single-crystal XRD reveals packing motifs (e.g., herringbone vs. layered structures) that influence solubility and bioavailability .

Q. How to analyze contradictory bioactivity data between in vitro and in vivo models?

  • Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. Validate with comparative metabolite profiling (HPLC-UV/MS) across species and microsomal stability assays .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at RT, away from light. Spills require neutralization with inert adsorbents (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.